

Degradation product identification for (3R,5R)-Rosuvastatin under stress conditions

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Compound of Interest		
Compound Name:	(3R,5R)-Rosuvastatin	
Cat. No.:	B15577189	Get Quote

Technical Support Center: (3R,5R)-Rosuvastatin Degradation Product Identification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of (3R,5R)-Rosuvastatin under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of Rosuvastatin under forced degradation conditions?

A1: Under various stress conditions, Rosuvastatin primarily degrades into several products. The most commonly reported degradation products include Rosuvastatin lactone, which is a major degradant under acidic and photolytic conditions.[1] Other significant degradation products that have been identified include a 5-oxo isomer, an anti-isomer, and Rosuvastatin-Noxide, which is a major product of oxidative stress.[2][3]

Q2: Under which stress conditions is Rosuvastatin most labile?

A2: Rosuvastatin is particularly susceptible to degradation under acidic hydrolysis and photolytic conditions.[2][4][5][6] It shows moderate degradation under oxidative and thermal stress. The drug is relatively stable under neutral and basic hydrolytic conditions.[4][5][6]



Q3: What analytical techniques are most suitable for identifying Rosuvastatin degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are the primary techniques for separating and quantifying Rosuvastatin and its degradation products. For structural elucidation and confirmation of the identity of the degradation products, mass spectrometry (MS), particularly LC-MS, LC-MS/MS, and high-resolution mass spectrometry (HRMS), is indispensable.

Q4: How can I quantify the degradation products?

A4: Quantification of degradation products is typically achieved using a stability-indicating HPLC or UPLC method with UV detection. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The percentage of each degradation product can be calculated based on the peak area relative to the initial peak area of the parent drug or by using a relative response factor if the pure impurity standard is not available.

Troubleshooting Guides Issue 1: Poor Separation of Degradation Products in HPLC/UPLC

Symptoms:

- Co-eluting peaks.
- Broad peak shapes for the parent drug or degradation products.
- Inconsistent retention times.

Possible Causes & Solutions:



Possible Cause	Recommended Solution		
Inappropriate mobile phase composition.	Optimize the mobile phase. A common mobile phase for Rosuvastatin and its degradation products is a mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) in a gradient or isocratic elution. Adjust the ratio of the organic solvent to the aqueous buffer to improve separation.		
Incorrect pH of the mobile phase.	The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Rosuvastatin. Experiment with a pH range around the pKa of Rosuvastatin and its degradation products.		
Suboptimal column chemistry.	Ensure the use of a suitable stationary phase. A C18 column is commonly used and effective. If co-elution persists, consider trying a different column chemistry, such as a C8 or a phenylhexyl column.		
Inadequate column temperature.	Temperature can affect viscosity and selectivity. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.		
Sample overload.	Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample and reinject.		

Issue 2: Inconsistent or Low Degradation During Stress Testing

Symptoms:

• Less than 5% degradation is observed, making it difficult to identify and quantify degradation products.



• High variability in the percentage of degradation between replicate experiments.

Possible Causes & Solutions:

Possible Cause	Recommended Solution		
Stress conditions are too mild.	Increase the severity of the stress conditions. For example, increase the concentration of the acid/base, the temperature, or the duration of exposure. Refer to the detailed experimental protocols for recommended starting conditions.		
Inadequate mixing of the drug and stressor.	Ensure the drug is completely dissolved in the solvent before adding the stressor and that the solution is well-mixed throughout the experiment.		
Instability of the stressor.	Some stressors, like hydrogen peroxide, can degrade over time. Use freshly prepared solutions for each experiment.		
Light exposure is insufficient for photolytic degradation.	Ensure the sample is exposed to a calibrated light source that provides a consistent and sufficient light output as per ICH Q1B guidelines.		
Incorrect sample preparation post-degradation.	Ensure proper neutralization of acidic or basic samples before injection to prevent further degradation or reaction on the column.		

Quantitative Data Summary

The following table summarizes the percentage of Rosuvastatin degradation and the formation of its major degradation products under various stress conditions as reported in the literature.



Stress Condition	Reagent/Pa rameter	Duration	Temperatur e	% Degradatio n of Rosuvastati n	Major Degradatio n Products Identified
Acid Hydrolysis	0.1 M HCI	2 hours	80°C	33.67%[7]	Rosuvastatin Lactone, Unknown impurity
Alkaline Hydrolysis	0.1 M NaOH	2 hours	80°C	76.84%[7]	Degradation products with different retention times
Oxidative Degradation	30% H2O2	2 hours	70°C	14.41%[7]	Rosuvastatin- N-oxide and other polar impurities
Thermal Degradation	Solid State	6 hours	70°C	0.36%[7]	Minimal degradation
Photolytic Degradation	UV light (254 nm)	2 hours	Ambient	0.75% (dry), 0.48% (wet) [7]	Rosuvastatin Lactone and other photoproduct s

Detailed Experimental Protocols Forced Degradation Study Protocol

This protocol outlines the general procedure for subjecting **(3R,5R)-Rosuvastatin** to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:



 Accurately weigh and dissolve Rosuvastatin calcium in a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

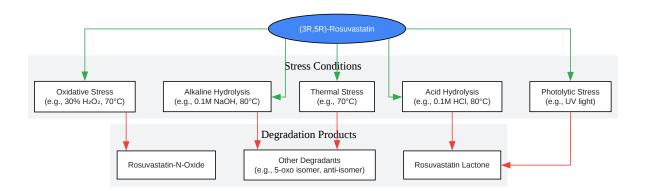
- To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
- Keep the solution in a water bath at 80°C for 2 hours.
- After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
- 3. Alkaline Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
- Keep the solution in a water bath at 80°C for 2 hours.
- After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
- 4. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
- Keep the solution at 70°C for 2 hours.
- After cooling, dilute the solution with the mobile phase for analysis.
- 5. Thermal Degradation:
- Keep the solid drug substance in a hot air oven at 70°C for 6 hours.



- After the specified time, dissolve a known amount of the heat-treated drug in the mobile phase to obtain a suitable concentration for analysis.
- 6. Photolytic Degradation:
- Expose the solid drug substance (in a thin layer) and a solution of the drug to a UV light source at 254 nm for a specified duration (e.g., 2 hours).
- For the solid sample, dissolve a known amount in the mobile phase after exposure.
- For the solution sample, dilute as necessary with the mobile phase for analysis.
- 7. Analysis:
- Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.
- · Identify and quantify the degradation products formed.

Visualizations

Rosuvastatin Degradation Workflow





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Caption: Workflow of Rosuvastatin degradation under various stress conditions.

Logical Relationship of Degradation Analysis



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Caption: Logical workflow for the identification of Rosuvastatin degradation products.

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